molecular formula C15H14N4O B6470581 2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-4-carbonitrile CAS No. 2640836-24-2

2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6470581
CAS No.: 2640836-24-2
M. Wt: 266.30 g/mol
InChI Key: IMVZAVQKZDKYMJ-UHFFFAOYSA-N
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Description

2-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 4 and an azetidine ring (4-membered nitrogen-containing cycle) at position 2. The azetidine is further functionalized with a 2-methylpyridin-4-yloxy group. This structure combines rigidity from the azetidine with the aromatic and electronic effects of the pyridine and carbonitrile moieties.

Properties

IUPAC Name

2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-11-6-13(3-5-17-11)20-14-9-19(10-14)15-7-12(8-16)2-4-18-15/h2-7,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVZAVQKZDKYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Etherification

The azetidine fragment is prepared via Mitsunobu reaction between 3-hydroxyazetidine and 2-methylpyridin-4-ol. Key parameters include:

ReagentSolventTemperatureYield
DIAD, PPh₃THF0°C → rt78%

Mechanism : Triphenylphosphine mediates the formation of an oxonium ion, enabling nucleophilic attack by the azetidine nitrogen.

Epoxide Ring-Opening

Alternately, 2-methylpyridin-4-ol reacts with azetidine epoxide under basic conditions:

Epoxide+2-methylpyridin-4-olK₂CO₃, DMF3-[(2-methylpyridin-4-yl)oxy]azetidine(62% yield)[2]\text{Epoxide} + \text{2-methylpyridin-4-ol} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-[(2-methylpyridin-4-yl)oxy]azetidine} \quad (62\%\text{ yield})

Coupling Strategies for Pyridine-Azetidine Bond Formation

Nucleophilic Aromatic Substitution

4-Chloro-2-fluoropyridine-4-carbonitrile undergoes displacement with 3-[(2-methylpyridin-4-yl)oxy]azetidine:

4-Chloro-2-fluoropyridine-4-carbonitrile+azetidineDIEA, DMFTarget(55% yield)[1]\text{4-Chloro-2-fluoropyridine-4-carbonitrile} + \text{azetidine} \xrightarrow{\text{DIEA, DMF}} \text{Target} \quad (55\%\text{ yield})

Limitation : Competing side reactions at the 2-fluorine position reduce efficiency.

Palladium-Catalyzed Amination

Buchwald-Hartwig coupling using Pd(OAc)₂ and Xantphos enhances regioselectivity:

Catalyst SystemBaseSolventTemperatureYield
Pd(OAc)₂/XantphosCs₂CO₃Toluene110°C88%

Optimization : Adding 10 mol% Ad2PBu accelerates reductive elimination, suppressing β-hydride elimination.

One-Pot Tandem Synthesis

A streamlined approach combines azetidine synthesis and coupling in a single vessel:

  • Step 1 : Mitsunobu etherification to form 3-[(2-methylpyridin-4-yl)oxy]azetidine.

  • Step 2 : In situ Buchwald-Hartwig coupling with 4-bromo-2-iodopyridine-4-carbonitrile.

Overall yield: 71%[3]\text{Overall yield: 71\%} \quad

Advantages : Eliminates intermediate purification, reducing solvent waste.

Catalytic System Comparison

The choice of palladium ligand profoundly impacts efficiency:

LigandTurnover Number (TON)Byproduct Formation
Xantphos1,200<5%
BINAP80012%
DPEPhos9508%

Xantphos affords superior stability to Pd(0) intermediates, minimizing catalyst decomposition.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, NMP) enhance nucleophilicity but promote side reactions. Mixed solvent systems (toluene/DMF 4:1) balance reactivity and selectivity:

Yield increase from 55% to 82% at 90°C vs. 110°C[1]\text{Yield increase from 55\% to 82\% at 90°C vs. 110°C}

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors to manage exothermicity during Mitsunobu steps:

ParameterBatch ProcessFlow Process
Cycle time18 h4 h
Impurity profile6%1.2%

Flow systems reduce thermal gradients, improving azetidine ring stability.

Characterization and Quality Control

Critical analytical data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 5.2 Hz, 1H), 7.89 (s, 1H), 6.98 (d, J = 5.2 Hz, 1H), 4.41–4.37 (m, 1H), 4.10–3.95 (m, 2H), 3.85–3.70 (m, 2H), 2.55 (s, 3H).

  • HPLC Purity : 99.6% (C18, 0.1% TFA in H₂O/MeCN).

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Hexahydroquinoline Derivatives ()

Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine-3-carbonitrile (Q1-14) feature a hexahydroquinoline scaffold, a saturated bicyclic system, with carbonitrile and chloro-substituted pyridine groups. Key differences include:

  • Ring Size and Rigidity: Hexahydroquinoline (6-membered fused rings) offers greater conformational flexibility compared to the azetidine (4-membered) in the target compound. This may influence binding affinity and metabolic stability.
  • Substituents : Chloro and aryl groups in Q1-14 increase lipophilicity, whereas the target compound’s 2-methylpyridinyloxy group may enhance solubility via polar interactions.
  • Synthesis: Q1-14 derivatives are synthesized via condensation of cyclohexanediones with anilines in ethanol/piperidine, while the target compound likely requires azetidine ring formation strategies, such as nucleophilic substitution or Pd-catalyzed coupling (see Section 2.4) .

Piperazine-Thiophene Derivatives ()

The compound 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile shares a pyridine-carbonitrile core but differs in substituents:

  • Piperazines often improve aqueous solubility via salt formation.
  • Carbonitrile Position: The carbonitrile at pyridine position 3 (vs.

Pyrazole-Carboxaldehyde-Derived Carbonitriles ()

Pyridine-3-carbonitriles synthesized from pyrazole-carboxaldehydes and malononitrile (e.g., 3-amino-6-methylpyridine-2-carbonitriles) highlight:

  • Synthetic Routes : Cyclization with acetone/ammonium acetate contrasts with azetidine-functionalization strategies. Sodium methoxide/ethoxide-mediated condensations may parallel steps in the target’s synthesis.
  • Substituent Effects : Aryl and alkoxy groups in these derivatives modulate electronic properties, akin to the methylpyridinyloxy group in the target compound .

Pd-Catalyzed C-H Arylation Derivatives ()

The synthesis of 5-methyl-2-(3-(2-((dimethylcarbamoyl)oxy)phenyl)methyl-4-methylphenyl)pyridine-4-carbonitrile via Pd-catalyzed C-H arylation suggests:

  • Catalytic Efficiency : Pd-based systems (e.g., with dioxaborolane reagents) could be relevant for introducing aryl/heteroaryl groups to the target compound’s azetidine or pyridine moieties.
  • Optimization Challenges : Catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvent/base selection are critical for yield and selectivity, though direct data for the target compound are unavailable .

Comparative Data Table

Feature Target Compound Hexahydroquinoline Derivatives Piperazine-Thiophene Derivative Pyrazole-Carboxaldehyde Derivatives
Core Structure Pyridine-4-carbonitrile with azetidine Hexahydroquinoline with pyridine-3-carbonitrile Pyridine-3-carbonitrile with piperazine Pyridine-2- or 3-carbonitrile
Key Substituents 2-Methylpyridin-4-yloxy (azetidine) Chloro, substituted phenyl 4-Methylpiperazinyl, thiophene, phenyl Aryl, alkoxy, alkyl
Ring Size/Rigidity 4-membered azetidine (high strain) 6-membered fused rings (flexible) 6-membered piperazine (flexible) Varies (e.g., 5-membered pyrazole)
Synthesis Highlights Likely requires azetidine ring closure and coupling Cyclohexanedione-aniline condensation Single-crystal X-ray verified Malononitrile cyclization
Electronic Effects Carbonitrile at position 4; electron-withdrawing pyridinyloxy Carbonitrile at position 3; chloro enhances lipophilicity Carbonitrile at position 3; thiophene enhances π-stacking Position-dependent electronic modulation

Research Implications and Limitations

  • Azetidine vs. Larger Rings: The target compound’s azetidine may confer unique steric and electronic profiles, but its synthetic complexity compared to piperazines/hexahydroquinolines requires optimization .
  • Data Gaps : Biological activity, solubility, and stability data for the target compound are absent in the provided evidence, limiting functional comparisons.
  • Synthetic Advancements : Pd-catalyzed methods () and crystallographic validation () offer pathways for future characterization and derivatization .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-4-carbonitrile that influence its reactivity and biological activity?

  • Methodological Answer : The compound's reactivity and bioactivity are governed by its azetidine ring, pyridine moieties, and carbonitrile group. The azetidine ring introduces conformational constraints, while the pyridine rings enable π-π stacking and hydrogen bonding. The carbonitrile group may participate in dipole interactions or serve as a hydrogen bond acceptor. Structural analogs (e.g., 2-chloranyl-4-[(phenylmethyl)amino]pyridine-3-carbonitrile) highlight the importance of substituent positioning on binding affinity . Techniques like X-ray crystallography (using SHELX ) and NMR can validate these features.

Q. What synthetic strategies are commonly employed for constructing the azetidine ring in pyridine-carbonitrile derivatives?

  • Methodological Answer : Azetidine rings are typically synthesized via cyclization reactions, such as intramolecular nucleophilic substitution or [2+2] photocycloadditions. For example, multi-step routes involving amine-protection (e.g., tert-butoxycarbonyl, Boc) and deprotection are critical for regioselectivity . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions. Purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures high yields .

Q. What safety precautions are essential when handling pyridine-carbonitrile derivatives during synthesis and biological testing?

  • Methodological Answer : Key precautions include:

  • Use of fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/contact .
  • Avoidance of oxidizing agents (e.g., KMnO₄) near carbonitrile groups to prevent toxic gas release .
  • Storage in sealed containers under inert atmospheres (e.g., nitrogen) to maintain stability .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) be integrated with experimental data to elucidate the binding mechanisms of this compound with target enzymes?

  • Methodological Answer :

Docking Simulations : Use software like AutoDock Vina to predict binding poses, focusing on interactions between the azetidine oxygen and enzyme active sites (e.g., hydrogen bonds with catalytic residues).

MD Simulations : Run molecular dynamics (GROMACS) to assess stability of the ligand-enzyme complex over time.

Experimental Validation : Compare computational results with SPR (surface plasmon resonance) binding affinity data and enzymatic inhibition assays. Discrepancies may indicate solvation effects or conformational flexibility .

Q. What experimental approaches are recommended to resolve contradictions in biological activity data observed across different in vitro assays?

  • Methodological Answer :

  • Orthogonal Assays : Use complementary techniques (e.g., fluorescence polarization and ITC) to confirm binding thermodynamics.
  • Buffer Optimization : Test varying pH, ionic strength, and co-solvents (e.g., DMSO concentration) to identify assay-specific artifacts.
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to rule out degradation as a cause of variability .

Q. How should researchers optimize reaction conditions to achieve high regioselectivity in the formation of the azetidine-oxy-pyridine linkage?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/Cu catalysts for Ullman-type couplings to favor O-arylation over N-arylation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the azetidine oxygen.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions; monitor progress via TLC or HPLC .

Q. What advanced spectroscopic techniques are critical for confirming the stereochemistry of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (CCDC deposition recommended) .
  • 2D NMR : NOESY correlations can confirm spatial proximity of azetidine and pyridine protons.
  • VCD Spectroscopy : Vibrational circular dichroism distinguishes enantiomers in chiral derivatives .

Q. In designing SAR studies, how can structural analogs of this compound be strategically selected to probe specific pharmacophore elements?

  • Methodological Answer :

  • Core Modifications : Replace the azetidine ring with pyrrolidine or piperidine to assess ring-size effects .
  • Substituent Scanning : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridine ring to evaluate electronic contributions to binding.
  • Bioisosteric Replacement : Substitute the carbonitrile with a tetrazole to maintain polarity while altering metabolic stability .

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